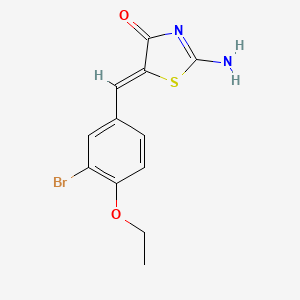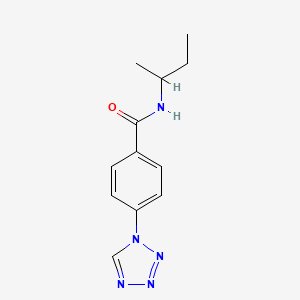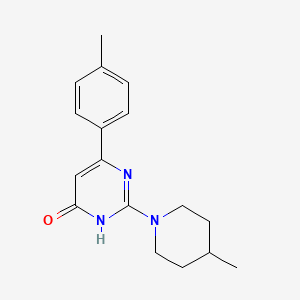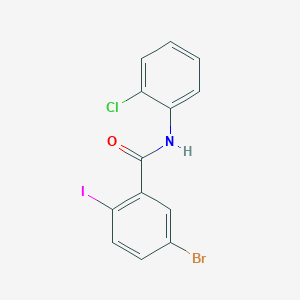![molecular formula C12H15N7 B6077619 N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine, also known as MRS 1754, is a selective antagonist of the A2B adenosine receptor. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a nucleoside that is released by cells during stress or injury. Adenosine receptors play a role in a wide range of physiological processes, including regulation of blood flow, neurotransmitter release, and inflammation.
作用机制
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 is a selective antagonist of the A2B adenosine receptor. Antagonists bind to receptors but do not activate them, thereby blocking the effects of the endogenous ligand. This compound 1754 binds to the A2B adenosine receptor with high affinity and specificity, inhibiting its activation by adenosine. This blockade of the A2B adenosine receptor has been shown to have a wide range of effects on various physiological processes.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have a wide range of biochemical and physiological effects. For example, this compound 1754 has been shown to reduce inflammation in animal models of inflammatory disease. This compound 1754 has also been shown to reduce the proliferation of cancer cells in vitro. Other studies have shown that this compound 1754 can modulate the release of neurotransmitters and regulate blood flow.
实验室实验的优点和局限性
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has several advantages for use in lab experiments. It is highly selective for the A2B adenosine receptor, which allows for specific targeting of this receptor in studies. This compound 1754 is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to the use of this compound 1754. For example, it is not a completely selective antagonist and can bind to other adenosine receptors at high concentrations. Additionally, the effects of this compound 1754 on different physiological processes can be complex and difficult to interpret.
未来方向
There are many potential future directions for research on N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. One area of interest is the role of A2B adenosine receptors in cancer. Studies have shown that A2B adenosine receptors are upregulated in many types of cancer, and inhibition of these receptors may have therapeutic potential. Another area of interest is the role of A2B adenosine receptors in the regulation of blood flow and cardiovascular disease. Finally, further research is needed to fully understand the complex effects of this compound 1754 on various physiological processes.
合成方法
The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 involves several steps, including the reaction of 2-methylimidazole with 3-bromopropylamine to form 3-(2-methyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 6-chloropurine to form this compound 1754. The synthesis of this compound 1754 has been described in several publications and can be performed using standard laboratory techniques.
科学研究应用
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been used extensively in scientific research to study the role of adenosine receptors in various physiological processes. For example, this compound 1754 has been used to investigate the role of A2B adenosine receptors in the regulation of inflammation. Studies have shown that activation of A2B adenosine receptors promotes the release of inflammatory cytokines, while inhibition of these receptors reduces inflammation.
属性
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7/c1-9-13-4-6-19(9)5-2-3-14-11-10-12(16-7-15-10)18-8-17-11/h4,6-8H,2-3,5H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJYJWOHVLCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)

![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)


![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)

![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)

